molecular formula C13H13Cl3N2O4 B088198 Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate CAS No. 14572-54-4

Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate

Cat. No. B088198
CAS RN: 14572-54-4
M. Wt: 367.6 g/mol
InChI Key: JLQMCSGWCSRKSC-UHFFFAOYSA-N
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Description

Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the nervous system of insects, weeds, and fungi. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and eventually death of the organism.

Biochemical And Physiological Effects

Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. Physiologically, it can cause a range of symptoms such as muscle weakness, respiratory distress, and convulsions.

Advantages And Limitations For Lab Experiments

One advantage of using Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate in lab experiments is its ability to selectively target insects, weeds, and fungi without harming other organisms. This makes it a useful tool for studying the nervous system and the effects of acetylcholine on various organisms. However, one limitation is its potential toxicity to humans and other animals, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate. One direction is to investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to develop more selective and less toxic derivatives of the compound for use in agriculture and pest control. Additionally, research could be conducted on the environmental impact of the compound and its potential effects on non-target organisms.
Conclusion:
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively target insects, weeds, and fungi without harming other organisms makes it a useful tool for studying the nervous system and the effects of acetylcholine on various organisms. Further research is needed to explore its potential as an anticancer agent and to develop more selective and less toxic derivatives of the compound for use in agriculture and pest control.

Synthesis Methods

Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate can be synthesized by reacting 2-nitro-3,4,6-trichlorophenol with cyclohexyl isocyanate. The reaction can be carried out in the presence of a catalyst such as triethylamine or N,N-dimethylformamide. The resulting compound is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate has been widely used in scientific research due to its potential applications in various fields. It has been studied as an insecticide, herbicide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects, weeds, and fungi. It has also been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells.

properties

CAS RN

14572-54-4

Product Name

Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate

Molecular Formula

C13H13Cl3N2O4

Molecular Weight

367.6 g/mol

IUPAC Name

(3,4,6-trichloro-2-nitrophenyl) N-cyclohexylcarbamate

InChI

InChI=1S/C13H13Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,19)

InChI Key

JLQMCSGWCSRKSC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]

Other CAS RN

14572-54-4

synonyms

Cyclohexylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester

Origin of Product

United States

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